molecular formula C20H23NO5S2 B2545851 ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895459-94-6

ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2545851
CAS No.: 895459-94-6
M. Wt: 421.53
InChI Key: NCSPTVNCLBTUNE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a functionalized thiophene derivative characterized by a cycloheptane-fused thiophene core. This compound features a benzenesulfonyl-substituted acetamido group at position 2 and an ethyl ester at position 2.

The benzenesulfonyl group likely enhances metabolic stability and modulates electronic properties, while the cyclohepta[b]thiophene core provides conformational rigidity. These features are critical for interactions with biological targets, such as enzymes or receptors, though specific pharmacological data for this compound remain unreported.

Properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-2-26-20(23)18-15-11-7-4-8-12-16(15)27-19(18)21-17(22)13-28(24,25)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPTVNCLBTUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. These methods are optimized for

Biological Activity

Ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines a cycloheptathiophene framework with benzenesulfonyl and acetamido groups, which contribute to its diverse biological activities. This article will explore the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO5S2
  • Molecular Weight : Approximately 446.53 g/mol
  • Structural Features : The compound features a cyclohepta[b]thiophene ring system that is known for its reactivity and ability to engage in various chemical transformations due to the presence of functional groups such as sulfonamides and amides .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Its structure may influence pathways related to apoptosis and cell proliferation , making it a candidate for further exploration in cancer therapeutics.

Case Studies and Findings

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for some derivatives range from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .
    CompoundIC50 (μM)Effect
    Compound A23.2Induces apoptosis
    Compound B49.9Induces necrosis
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound leads to G2/M-phase cell cycle arrest, suggesting that it interferes with the cell cycle progression of cancer cells .
  • Animal Studies : In vivo studies have demonstrated improvements in hematological parameters in tumor-bearing mice treated with the compound, indicating potential benefits in mitigating chemotherapy-induced myelosuppression .

Anti-inflammatory and Antibacterial Effects

Beyond anticancer activity, compounds with similar structures have shown anti-inflammatory and antibacterial effects. The sulfonamide group is particularly known for enhancing biological activity due to its ability to interact with enzymes and receptors involved in inflammatory pathways.

  • Anti-inflammatory Activity : Compounds related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.
  • Antibacterial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications as antibacterial agents.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-acetamido-4-thiophenecarboxylateThiophene ring with acetamido groupModerate anticancer activity
Ethyl 5-(benzenesulfonamido)-thiazole-4-carboxylateThiazole ring with sulfonamideAntibacterial properties
Ethyl 4-amino-5-benzenesulfonamidothiazoleThiazole with amino and sulfonamide groupsFocus on antibacterial applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, highlighting variations in substituents, physicochemical properties, and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activities Reference
Ethyl 2-(2-(4-phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (VIe) 4-Phenylpiperazine, carboxamide 412.52 60 158–160 Antibacterial
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido 388.44 N/A N/A Undisclosed (structural analog)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Cyanoacrylamido, aryl substituents ~350–400 (estimated) 50-75 120-180 Antioxidant, antimicrobial
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido 348.46 N/A N/A Crystallographically characterized

Key Observations:

Substituent Effects on Bioactivity: The 4-phenylpiperazine substituent in VIe confers antibacterial activity, likely via interactions with bacterial efflux pumps or membrane proteins . Cyanoacrylamido derivatives (e.g., 3a-3k) exhibit antioxidant and antimicrobial properties, attributed to radical scavenging (via cyano groups) and membrane disruption . The benzenesulfonyl group in the target compound may enhance lipophilicity and stability compared to nitro or cyano analogs, though direct activity comparisons are lacking.

Synthetic Yields and Conditions: Yields for cyclohepta[b]thiophene analogs range from 22% (Petasis reaction) to 75% (Knoevenagel condensation), depending on solvent, catalyst, and substituent reactivity . The target compound’s synthesis would likely require optimization of sulfonylation steps, as benzenesulfonyl groups can sterically hinder reactions.

Thermal Stability :

  • Melting points for related compounds (120–180°C) suggest moderate thermal stability, influenced by hydrogen bonding (e.g., carboxamide in VIe ) and aromatic stacking .

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